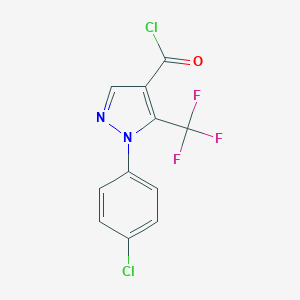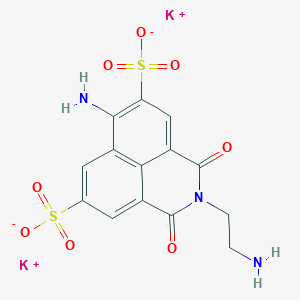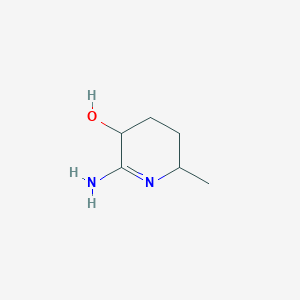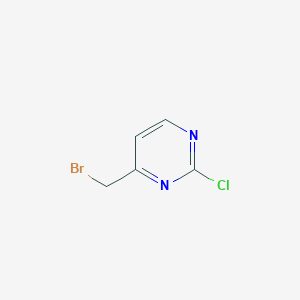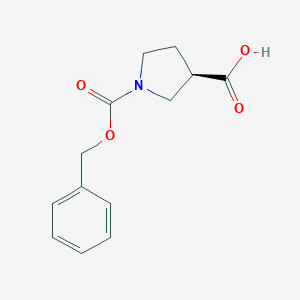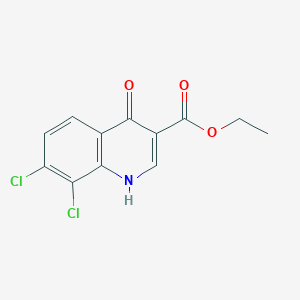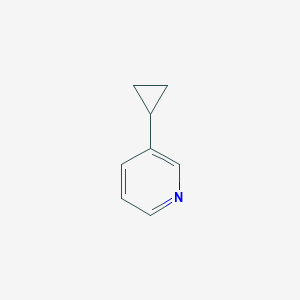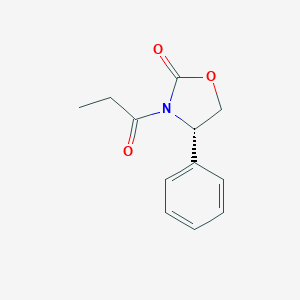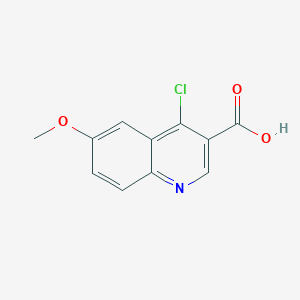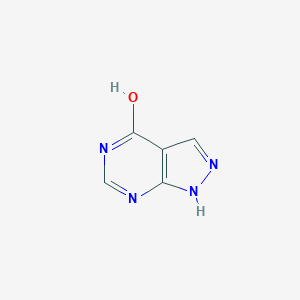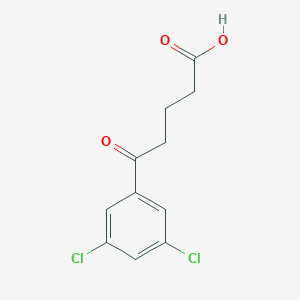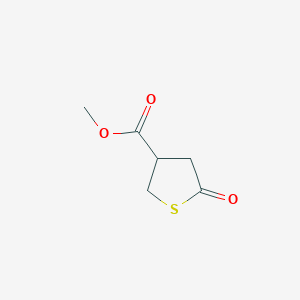
Methyl 5-oxothiolane-3-carboxylate
Descripción general
Descripción
“Methyl 5-oxothiolane-3-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It has a molecular weight of 174.21700 . It is also known by several other names such as methyl 5-methyl-4-oxotetrahydrothiophen-3-carboxylate, 3-Thiophenecarboxylic acid, tetrahydro-5-methyl-4-oxo-, methyl ester, and others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides .Chemical Reactions Analysis
In a study, the base-promoted fragmentation of the C-alkylation products of methyl 4-oxothiolane-3-carboxylate and methyl 2-methyl-4-oxothiolane-3-carboxylate gave good yields of the α-substituted acrylates and α-substituted crotonates .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-oxothiolane-3-carboxylate” such as density, boiling point, melting point, and flash point are not available .Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-oxothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGWEPPLVOWUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI) | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

